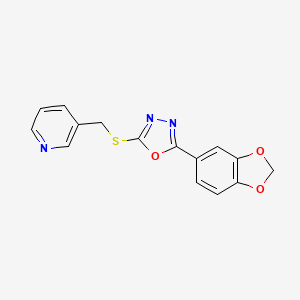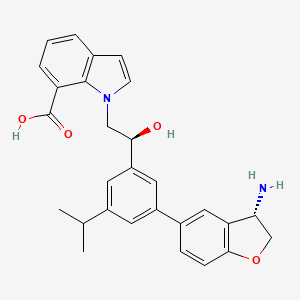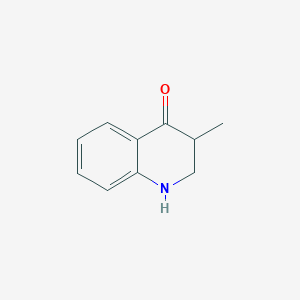
N-(1-benzylpiperidin-4-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, commonly referred to as BPQ, has been synthesized using various methods and has shown promising results in a variety of research applications.
Mecanismo De Acción
The mechanism of action of BPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. BPQ has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. BPQ has also been shown to bind to certain receptors in the body, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects
BPQ has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPQ has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, BPQ has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPQ in lab experiments is its versatility. BPQ can be used in a variety of research applications, including as a fluorescent probe, an anti-cancer agent, and a therapeutic agent for neurodegenerative diseases. However, one limitation of using BPQ in lab experiments is its potential toxicity. BPQ has been shown to have cytotoxic effects on certain cells, and caution should be taken when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on BPQ. One area of research is the development of new synthesis methods for BPQ that are more efficient and cost-effective. Another area of research is the exploration of BPQ's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of BPQ and its potential applications in scientific research.
Métodos De Síntesis
BPQ can be synthesized using a variety of methods, including the reaction of 4-benzylpiperidine with 2-oxo-3,4-dihydroquinoline-6-carboxylic acid, or the reaction of 4-benzylpiperidine with 2-chloro-3,4-dihydroquinoline-6-carboxylic acid followed by hydrolysis. Other methods include the reaction of 4-benzylpiperidine with 2-oxo-3,4-dihydroquinoline-6-carboxamide, or the reaction of 4-benzylpiperidine with 2-chloro-3,4-dihydroquinoline-6-carboxamide followed by hydrolysis.
Aplicaciones Científicas De Investigación
BPQ has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a potential therapeutic agent for the treatment of neurodegenerative diseases. BPQ has also been studied for its potential use as a molecular imaging agent in positron emission tomography (PET) imaging.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-9-7-17-14-18(6-8-20(17)24-21)22(27)23-19-10-12-25(13-11-19)15-16-4-2-1-3-5-16/h1-6,8,14,19H,7,9-13,15H2,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDGGIJOSFBWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)NC(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)




